

spectral data for tert-butyl 2,6-dichloroisonicotinate (NMR, IR, MS)

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Compound of Interest

Compound Name: *tert-Butyl 2,6-Dichloroisonicotinate*

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An In-depth Technical Guide to the Spectroscopic Characterization of **tert-butyl 2,6-dichloroisonicotinate**

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the unambiguous characterization of molecular structures is not merely a procedural step but the bedrock of scientific integrity and innovation. Intermediates such as **tert-butyl 2,6-dichloroisonicotinate**, a versatile building block, demand rigorous analytical scrutiny to ensure the fidelity of subsequent synthetic transformations and the ultimate efficacy and safety of the final active ingredient.^[1] This guide provides a comprehensive, field-proven analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this key compound. Our approach moves beyond simple data reporting, delving into the causal relationships between molecular structure and spectral output, thereby empowering researchers to interpret data with confidence and foresight.

Molecular Architecture and Its Spectroscopic Implications

The structure of **tert-butyl 2,6-dichloroisonicotinate** comprises a sterically hindered ester functional group appended to a highly electron-deficient pyridine ring. The two chlorine atoms

at the 2 and 6 positions exert a profound electronic influence, which is a critical factor in interpreting the resulting spectra.

Figure 1: Labeled structure of **tert-butyl 2,6-dichloroisonicotinate**.

The key structural features to consider are:

- **Aromatic System:** A pyridine ring, which is inherently π -deficient, is made even more so by two electronegative chlorine substituents. This will significantly deshield the ring protons and carbons.
- **Ester Group:** The tert-butyl ester provides two distinct features: a carbonyl group (C=O) with a characteristic IR stretch and ^{13}C NMR signal, and a bulky tert-butyl group which will produce a highly prominent singlet in the ^1H NMR spectrum.[2][3]
- **Symmetry:** The molecule possesses a C_2 axis of symmetry bisecting the N1-C4 bond. This equivalence will simplify both the ^1H and ^{13}C NMR spectra, reducing the number of unique signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of an organic molecule. For **tert-butyl 2,6-dichloroisonicotinate**, both ^1H and ^{13}C NMR provide complementary and confirmatory data.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment begins with meticulous sample preparation and parameter selection.

- **Sample Preparation:** Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3). The choice of chloroform-d is standard for non-reactive organic molecules of this type, offering excellent solubility and a well-defined residual solvent peak for referencing (δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).[4]
[5]

- Instrumentation: Utilize a high-field NMR spectrometer (≥ 400 MHz for ^1H) to ensure adequate signal dispersion and sensitivity.[\[5\]](#)
- ^1H NMR Acquisition:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
 - Acquisition Time: Set to ~3-4 seconds to ensure good resolution.
 - Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.
 - Number of Scans: 8 to 16 scans are usually enough for a sample of this concentration to achieve a high signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.
 - Spectral Width: A wide spectral width (e.g., 0-220 ppm) is necessary to capture all carbon signals, especially the downfield carbonyl carbon.
 - Number of Scans: Due to the low natural abundance of ^{13}C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

^1H NMR Spectral Analysis

The ^1H NMR spectrum is remarkably simple, a direct consequence of the molecule's symmetry.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.15	Singlet (s)	2H	H-3, H-5	<p>These aromatic protons are equivalent due to symmetry. Their significant downfield shift is caused by the strong deshielding effects of the adjacent electronegative chlorine atoms and the electron-withdrawing nature of the pyridine nitrogen.</p> <p>[6]</p>
~1.60	Singlet (s)	9H	-C(CH ₃) ₃	<p>The nine protons of the three methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a sharp singlet. This signal's high integration value and characteristic upfield shift make it an unmistakable</p>

marker for a tert-butyl group.[3][7]

Table 1: Proton NMR Data for **tert-butyl 2,6-dichloroisonicotinate**.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a precise count of the non-equivalent carbon atoms, confirming the molecular framework.

Chemical Shift (δ , ppm)	Assignment	Rationale
~162	C=O	The ester carbonyl carbon is the most deshielded carbon in the molecule due to its sp^2 hybridization and direct attachment to two oxygen atoms. Its chemical shift is typical for an ester carbonyl.[5]
~151	C-2, C-6	These carbons are directly bonded to highly electronegative chlorine atoms, causing a strong downfield shift. They are equivalent by symmetry.
~140	C-4	This carbon is deshielded by its position within the aromatic ring and its attachment to the electron-withdrawing ester group.
~125	C-3, C-5	These protonated carbons are the most upfield of the aromatic signals but are still in the typical aromatic region. They are equivalent by symmetry.
~83	-C(CH ₃) ₃	The quaternary carbon of the tert-butyl group is deshielded by the adjacent ester oxygen. [5]
~28	-C(CH ₃) ₃	The three equivalent methyl carbons of the tert-butyl group appear in the typical upfield aliphatic region.[3]

Table 2: Carbon-13 NMR Data for **tert-butyl 2,6-dichloroisonicotinate**.[\[8\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.[\[9\]](#)

Experimental Protocol for FT-IR Data Acquisition

- **Method:** Attenuated Total Reflectance (ATR) is the preferred method for solid or oil samples as it requires minimal sample preparation. A small amount of the sample is placed directly on the ATR crystal.
- **Data Collection:** A background spectrum of the clean ATR crystal is collected first. Then, the sample spectrum is recorded.
- **Parameters:** Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to produce a high-quality spectrum.

IR Spectral Analysis

The IR spectrum is dominated by a few key absorptions that serve as a diagnostic fingerprint for the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~2980	Medium	C-H Stretch (aliphatic)	Corresponds to the stretching vibrations of the C-H bonds in the tert-butyl group.[10]
~1735	Strong	C=O Stretch (ester)	This is the most diagnostic peak in the spectrum. Its strong intensity and position are characteristic of an ester carbonyl.[11] [12] The electron-withdrawing nature of the dichloropyridine ring slightly increases this frequency compared to a typical alkyl ester.
~1550, ~1450	Medium	C=C, C=N Stretch (aromatic)	These absorptions are characteristic of the pyridine ring system.
~1250, ~1150	Strong	C-O Stretch (ester)	These strong bands correspond to the stretching vibrations of the C-O single bonds of the ester group.[2]
~700-800	Medium	C-Cl Stretch	The carbon-chlorine stretching vibrations appear in the fingerprint region of the spectrum.[10]

Table 3: Key Infrared Absorptions for **tert-butyl 2,6-dichloroisonicotinate**.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers invaluable structural clues through the analysis of its fragmentation patterns under energetic conditions.

[\[13\]](#)[\[14\]](#)

Experimental Protocol for MS Data Acquisition

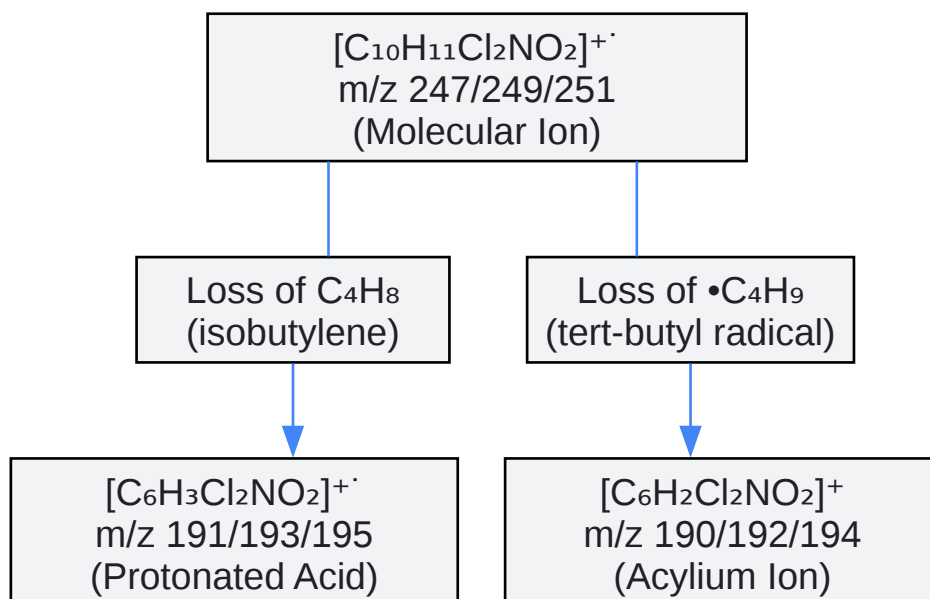
- **Ionization Method:** Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns, creating a molecular fingerprint.
- **Instrumentation:** A sample is introduced into the ion source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).
- **Analysis:** The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and detects their relative abundance.

Mass Spectrum Analysis

The analysis focuses on the molecular ion and the logical bond cleavages that form the observed fragment ions.

- **Molecular Ion (M^+):** The molecular weight of $C_{10}H_{11}Cl_2NO_2$ is approximately 248.1 g/mol .
[\[15\]](#) Due to the two chlorine atoms, the molecular ion will exhibit a characteristic isotopic cluster. Chlorine has two main isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This results in three peaks for the molecular ion:
 - M^+ (m/z 247): Contains two ^{35}Cl atoms.
 - $[M+2]^+$ (m/z 249): Contains one ^{35}Cl and one ^{37}Cl atom.
 - $[M+4]^+$ (m/z 251): Contains two ^{37}Cl atoms. The relative intensity ratio of these peaks will be approximately 9:6:1, which is a definitive signature for a dichloro-substituted compound.

- Key Fragmentation Pathways: The fragmentation of tert-butyl esters is well-understood and highly predictable. The primary fragmentation involves the loss of a stable neutral molecule, isobutylene.^{[16][17]}



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Figure 2: Primary fragmentation pathways in EI-MS.

m/z (for ^{35}Cl)	Proposed Fragment Ion	Rationale
247, 249, 251	$[\text{M}]^{++}$ (Molecular Ion)	The parent ion, showing the characteristic 9:6:1 isotopic pattern for a dichloro compound.
191, 193, 195	$[\text{M} - \text{C}_4\text{H}_8]^{+}$	This fragment results from the characteristic McLafferty-type rearrangement of the tert-butyl ester, leading to the loss of neutral isobutylene (56 Da) and the formation of the protonated 2,6-dichloroisonicotinic acid. ^[18] This is often a very prominent peak.
57	$[\text{C}_4\text{H}_9]^{+}$	The tert-butyl cation. This is a very stable tertiary carbocation and its formation via cleavage of the ester C-O bond results in a characteristic and often intense peak at m/z 57.

Table 4: Major Fragment Ions in the Mass Spectrum of **tert-butyl 2,6-dichloroisonicotinate**.

Conclusion: A Unified Analytical Picture

The spectroscopic analysis of **tert-butyl 2,6-dichloroisonicotinate** provides a textbook example of synergistic data interpretation. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and the molecular symmetry. FT-IR spectroscopy provides rapid and definitive evidence of the critical ester functional group. Finally, mass spectrometry confirms the molecular weight, elemental composition (via isotopic pattern), and provides structural reinforcement through predictable fragmentation pathways. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the unequivocal data required for quality control, reaction monitoring, and the confident advancement of synthetic campaigns.

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